molecular formula C17H16BrN5O2 B179782 [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 111218-69-0

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

Cat. No. B179782
M. Wt: 402.2 g/mol
InChI Key: MPAIBNCLPBBQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone, also known as ABQM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABQM is a quinazoline derivative that has been shown to possess promising pharmacological properties, including anti-inflammatory, antitumor, and anticonvulsant activities. In

Scientific Research Applications

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has shown promise as an anticonvulsant agent by reducing seizures in animal models.

Mechanism Of Action

The mechanism of action of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of lipoxygenase (LOX), another enzyme involved in inflammation. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been found to reduce the frequency and duration of seizures in animal models.

Advantages And Limitations For Lab Experiments

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been shown to have low toxicity in animal studies. However, there are some limitations to using [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone. One area of interest is the development of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone as an antitumor agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone and its potential therapeutic applications.

Synthesis Methods

The synthesis of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone involves the reaction of 2-aminobenzoic acid with 2,6-dibromo-4-nitroaniline to form 4-amino-6-bromoquinazoline. The resulting compound is further reacted with piperazine to yield 4-(4-amino-6-bromoquinazolin-2-yl)piperazine. The final step involves the reaction of 4-(4-amino-6-bromoquinazolin-2-yl)piperazine with furan-2-carbaldehyde to produce [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone.

properties

CAS RN

111218-69-0

Product Name

[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

IUPAC Name

[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H16BrN5O2/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21)

InChI Key

MPAIBNCLPBBQKT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4

Origin of Product

United States

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